6-chloro-5-methylpyridazine-3-carboxylic acid
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Overview
Description
This compound is characterized by its molecular formula C6H5ClN2O2 and a molecular weight of 172.6 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-chloro-5-methylpyridazine-3-carboxylic acid typically involves the chlorination of 5-methylpyridazine-3-carboxylic acid. This process can be carried out using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions to ensure the selective chlorination at the 6-position .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale chlorination reactions, followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 6-Chloro-5-methylpyridazine-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Nickel Catalysts: Used in cross-coupling reactions with aromatic and heteroaromatic halides.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed:
Substituted Pyridazines: Formed through substitution reactions.
Oxidized or Reduced Derivatives: Depending on the specific reaction conditions.
Scientific Research Applications
6-Chloro-5-methylpyridazine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its therapeutic potential in treating various diseases, particularly those involving inflammation and autoimmune responses.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-chloro-5-methylpyridazine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by inhibiting certain enzymes or receptors involved in inflammatory and immune responses . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential as a kinase inhibitor .
Comparison with Similar Compounds
- 5-Methylpyridazine-3-carboxylic acid
- 6-Chloropyridazine-3-carboxylic acid
- 5-Chloro-6-methylpyridazine
Comparison: 6-Chloro-5-methylpyridazine-3-carboxylic acid is unique due to the presence of both a chlorine atom and a methyl group on the pyridazine ring, which imparts distinct chemical and biological properties. Compared to its analogs, this compound exhibits enhanced biological activity and stability, making it a valuable candidate for further research and development .
Properties
CAS No. |
1211516-60-7 |
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Molecular Formula |
C6H5ClN2O2 |
Molecular Weight |
172.57 g/mol |
IUPAC Name |
6-chloro-5-methylpyridazine-3-carboxylic acid |
InChI |
InChI=1S/C6H5ClN2O2/c1-3-2-4(6(10)11)8-9-5(3)7/h2H,1H3,(H,10,11) |
InChI Key |
BDIKHDKHHMBAHX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN=C1Cl)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
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